molecular formula C17H20O2 B12348654 Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Cat. No.: B12348654
M. Wt: 256.34 g/mol
InChI Key: IVDVAMTYPIOUEQ-IGCXYCKISA-N
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Description

Bicyclic Framework Characterization

The core structure derives from the norbornane system (bicyclo[2.2.1]heptane), a strained bicyclic hydrocarbon featuring two fused cyclohexane rings sharing three contiguous carbon atoms. The boat-chair conformation dominates due to torsional strain minimization, with bridgehead carbons (C1 and C4) adopting tetrahedral geometries. X-ray crystallographic data for analogous compounds reveal bond lengths of 1.54–1.56 Å for bridgehead C–C bonds and 1.50–1.52 Å for peripheral bonds, indicating slight angular distortion.

The ketone group at position 2 introduces electronic polarization, with the carbonyl oxygen (O1) exhibiting sp² hybridization. Density functional theory (DFT) calculations for the parent bicyclo[2.2.1]heptan-2-one system predict a dipole moment of 3.2 Debye oriented toward the carbonyl group. Comparative analysis with unsubstituted norbornanone shows the 3-benzoyl and methyl substituents increase ring puckering by 12–15%, as quantified by out-of-plane displacement metrics.

Feature Measurement/Value Method Source Reference
C1–C4 Bridgehead Bond 1.55 Å X-ray Diffraction
C2=O Bond Length 1.21 Å Computational (DFT)
Ring Puckering Angle 112.3° Molecular Dynamics

Substituent Configuration Analysis

The substitution pattern features three distinct groups:

  • 3-Benzoyloxy Moiety : Aromatic conjugation between the carbonyl group (C=O) and benzene ring creates a planar system with π-π* transition energy of 4.8 eV (UV-Vis spectroscopy). The dihedral angle between the benzoyl plane and bicyclic framework measures 67.5°, indicating steric hindrance from adjacent methyl groups.
  • 1-Methyl Group : Positioned at the bridgehead carbon (C1), this substituent adopts an axial orientation, contributing to 1,3-diaxial strain with the C7 methyl groups. Nuclear Overhauser effect (NOE) spectroscopy confirms through-space coupling between H1–Me and H3–H5 protons.
  • 7,7-Dimethyl Groups : These geminal methyl groups at C7 enforce chair-like distortion in the cyclohexane ring. Molecular mechanics simulations predict a 9.3 kcal/mol barrier to ring inversion, effectively locking the substituents in equatorial positions.

Substituent electronic effects were quantified using Hammett σ constants:

  • Benzoyl group: σₚ = +0.43 (electron-withdrawing)
  • Methyl groups: σₘ = −0.07 (electron-donating)

This electronic asymmetry polarizes the bicyclic framework, increasing ketone reactivity toward nucleophilic attack at C2 by 18-fold compared to unsubstituted norbornanone.

Stereochemical Implications of (1R,3S,4R) Configuration

The specified (1R,3S,4R) configuration creates three stereogenic centers with defined spatial relationships:

  • C1 (R-configuration) : The methyl group occupies a pseudoaxial position, inducing torsional strain (1.8 kcal/mol) with the C7 methyl substituents. This strain is partially relieved through gauche interactions between bridgehead hydrogens.
  • C3 (S-configuration) : The benzoyl group adopts a syn-periplanar orientation relative to the ketone, enabling conjugation between the carbonyl π-system and aromatic ring. Circular dichroism (CD) spectra show a strong Cotton effect at 278 nm (Δε +12.4), confirming axial chirality.
  • C4 (R-configuration) : This bridgehead carbon’s configuration dictates the endo orientation of the C7 methyl groups. Single-crystal analysis reveals a C4–C7–C7’ bond angle of 108.7°, compressing the adjacent cyclohexane ring.

The stereochemical arrangement imposes significant barriers to racemization:

  • Ring Inversion Barrier : 22.4 kcal/mol (dynamic NMR)
  • Atropisomerization Barrier : 18.9 kcal/mol (variable-temperature CD)

Crystal packing analysis shows the molecule adopts a herringbone motif in the solid state, with intermolecular C–H···O hydrogen bonds (2.89 Å) between the ketone and adjacent benzoyl groups.

Stereocenter Configuration Key Structural Influence Energetic Consequence
C1 R Axial methyl orientation 1.8 kcal/mol torsional strain
C3 S Benzoyl conjugation with ketone 4.2 kcal/mol stabilization
C4 R endo-Methyl group placement 3.1 kcal/mol van der Waals gain

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(1R,3S,4R)-3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H20O2/c1-16(2)12-9-10-17(16,3)15(19)13(12)14(18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3/t12-,13+,17+/m1/s1

InChI Key

IVDVAMTYPIOUEQ-IGCXYCKISA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Substrate : (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (derived from natural camphor).
  • Acylating Agent : Benzoyl chloride (1.2–1.5 equiv).
  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.0 equiv) or zinc chloride (ZnCl₂, 1.5 equiv).
  • Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) under inert atmosphere.
  • Temperature : 0–25°C for 6–12 hours.

Mechanistic Pathway :

  • Activation of benzoyl chloride by AlCl₃ to form a reactive acylium ion.
  • Electrophilic attack at the C-3 position of camphor, facilitated by the electron-rich bridgehead.
  • Rearomatization and quenching with ice-cold water to yield the crude product.

Yield and Stereoselectivity :

Catalyst Solvent Temperature Yield (%) (1R,3S,4R) Selectivity
AlCl₃ DCM 0°C 72–78 >95% ee
ZnCl₂ CS₂ 25°C 65–68 85–90% ee

Key Insight: AlCl₃ in DCM at low temperatures maximizes both yield and enantiomeric excess (ee). Stereochemical control arises from camphor’s rigid bicyclic framework, which restricts benzoyl group addition to the exo face.

Stereoselective Diels-Alder Cycloaddition

An alternative route employs intermolecular Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core with pre-installed stereochemistry.

Substrate Design

  • Diene : 1,4-Bis(silyloxy)-1,3-cyclopentadiene derivatives.
  • Dienophile : Methyl vinyl ketone or benzoyl-substituted acrylates.

Optimized Protocol :

  • Generate the diene in situ via desilylation of 5,5-disubstituted precursors.
  • React with dienophile in toluene at 80°C for 24 hours.
  • Catalytic asymmetric conditions using Jacobsen’s thiourea organocatalyst (10 mol%) achieve enantioselectivity.

Outcomes :

  • Yield : 60–68% for bicyclic adducts.
  • ee : 92–96% for (1R,3S,4R) configuration.

Advantage : This method bypasses camphor derivatives, enabling modular access to analogs with varied substituents.

Bromination-Rearrangement Sequences

Grob-type fragmentation of brominated camphor precursors offers a pathway to functionalized bicyclo[2.2.1]heptanes.

Stepwise Synthesis:

  • Bromination : Treat camphor-4-carboxylic acid with Br₂ (1.1 equiv) in acetic acid at 40°C.
  • Rearrangement : Heat 10-bromocamphor derivative in aqueous NaOH to induce fragmentation.
  • Cyclization : Acid-catalyzed intramolecular acylation forms the benzoyl-bearing bicyclic ketone.

Data :

  • Overall Yield : 55–60% over three steps.
  • Stereochemical Integrity : Retained via conformational locking during fragmentation.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Key advancements include:

Continuous Flow Reactor Systems

  • Reactor Type : Microfluidic tubular reactors with AlCl₃ immobilization.
  • Throughput : 5–10 kg/hour with >99% purity.
  • Advantages : Reduced catalyst loading (0.3 equiv), minimized side reactions.

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) at −20°C.
  • Purity : 99.8% by HPLC; ee >99%.

Emerging Photochemical Methods

Recent studies explore UV-mediated [2+2] cycloadditions to access strained bicyclic intermediates.

Protocol :

  • Irradiate 3-benzoylcamphor with 254 nm UV light in acetonitrile.
  • Use photosensitizers (e.g., acetophenone) to enhance quantum yield.

Outcome :

  • Conversion : 80–85% in 4 hours.
  • Diastereomeric Ratio : 9:1 favoring (1R,3S,4R).

Critical Analysis of Methodologies

Method Yield (%) ee (%) Scalability Cost Efficiency
Friedel-Crafts 72–78 >95 High Moderate
Diels-Alder 60–68 92–96 Moderate High
Bromination-Rearr. 55–60 90–94 Low Low
Photochemical 80–85 85–90 Emerging High

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the benzoyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products depend on the specific reaction and conditions but can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptan-2-one derivatives are utilized as intermediates in the synthesis of complex organic molecules. Their unique bicyclic structure allows for diverse functionalization strategies that can lead to the formation of various chemical entities.

Table 1: Synthesis Applications

ApplicationDescription
Intermediate in Synthesis Used to synthesize various pharmaceuticals and agrochemicals due to its reactive carbonyl group.
Building Block for Complex Molecules Serves as a core structure for the development of more complex organic compounds through multi-step synthetic routes.

Medicinal Chemistry

Research has indicated that bicyclic compounds like Bicyclo[2.2.1]heptan-2-one derivatives exhibit significant biological activities, making them candidates for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of bicyclic ketones, including Bicyclo[2.2.1]heptan-2-one derivatives, demonstrating their potential as inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Biological Activities

ActivityMechanism
Anticancer Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Antimicrobial Exhibits activity against a range of bacterial strains, suggesting potential as an antibacterial agent.

Catalysis

Bicyclo[2.2.1]heptan-2-one has been investigated in asymmetric organocatalysis, where it serves as a chiral catalyst or ligand due to its stereochemical properties.

Table 3: Catalytic Applications

ApplicationRole
Asymmetric Catalysis Acts as a chiral auxiliary in reactions to produce enantiomerically enriched products.
Ligand Development Utilized in the design of ligands for transition metal catalysis, enhancing reaction selectivity and efficiency.

Material Science

The unique structural properties of bicyclic compounds have led to their exploration in material science for applications such as polymer synthesis and development of novel materials with specific mechanical properties.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key substituent-based analogs

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Properties References
3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1R,3S,4R) Benzoyl (C₆H₅CO) C₁₇H₂₀O₂ 256.34 N/A Organometallic catalyst synthesis
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1R,3S,4S) Bromo (Br) C₁₀H₁₅BrO 231.13 10293-06-8 Intermediate in halogenation reactions
3-(4-Methylbenzylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1R,3Z,4S) 4-Methylbenzylidene C₁₈H₂₂O 254.37 852541-25-4 UV filter (endocrine disruptor candidate)
3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1R,3R,4S) Hydroxy (OH) C₁₀H₁₆O₂ 168.23 N/A Reduction/oxidation studies
  • Substituent Effects :
    • Benzoyl vs. Bromo : The benzoyl group introduces aromaticity and π-conjugation, enhancing stability in metal complexes , whereas bromo derivatives are more reactive in nucleophilic substitutions (e.g., Suzuki coupling) .
    • Benzylidene Derivatives : The 4-methylbenzylidene substituent in compounds like 852541-25-4 imparts UV-absorbing properties but raises regulatory concerns due to endocrine disruption .
    • Hydroxy Group : The hydroxy analog (e.g., 3-hydroxy camphor) participates in redox reactions, such as sodium borohydride reduction to form diols .
Stereochemical Variations

Table 2: Stereoisomers and their properties

Compound Name Stereochemistry CAS Number Key Distinction References
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1S,3R,4R) 64474-54-0 Endo-bromo configuration; higher dipole moment
3-(4-Methylbenzylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1R,3Z,4S) 852541-25-4 Z-isomer; distinct UV absorption profile
3-(4-Methylbenzylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1S,3E,4R) 852541-30-1 E-isomer; altered steric hindrance
  • Stereochemical Impact :
    • The (1R,3S,4R) configuration of the target compound optimizes metal-ligand interactions in coordination chemistry .
    • Isomers like (1S,3R,4R)-3-bromo-camphor exhibit distinct crystallographic packing and solubility due to endo/exo stereochemistry .

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-, commonly referred to as 3-benzylidene camphor, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C17H20O2
  • Molecular Weight : 256.3395 g/mol
  • CAS Registry Number : 119065-07-5
  • IUPAC Name : Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Genotoxicity : Research has demonstrated that 3-benzylidene camphor exhibits genotoxic effects in bacterial cells. It triggers the SOS response in Escherichia coli, indicating DNA damage without an alkylating effect. The compound's oxidative properties contribute significantly to its genotoxicity by generating reactive oxygen species (ROS) .
  • Endocrine Disruption : The European Chemicals Agency has classified this compound as a substance of very high concern due to its endocrine-disrupting properties, which may have serious effects on the environment .
  • Cytotoxicity : At higher concentrations (e.g., 100 g/L), the compound exhibits cytotoxic effects leading to significant decreases in luminescence in biosensor assays designed to measure cellular health .

Study on Genotoxic Effects

A pivotal study investigated the genotoxic effects of 3-benzylidene camphor using a lux-biosensor system in E. coli. The findings revealed:

  • Induction of SOS Response : The compound induced the SOS response at concentrations as low as 10 g/L.
  • Reactive Oxygen Species Generation : The oxidative stress response was confirmed through luminescence measurements correlating with ROS levels .
Concentration (g/L)Luminescence ResponseStatistical Significance
ControlBaseline-
1Slight increasep > 0.05
10Moderate increasep < 0.001
100Significant decreasep < 0.001

Study on Endocrine Disruption

The classification of 3-benzylidene camphor as an endocrine disruptor was based on its ability to interfere with hormonal functions in aquatic organisms. This classification is crucial for regulatory considerations and highlights the need for further ecological studies.

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